8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid
Overview
Description
3,4-Dimethoxyphenylacetic acid is an aromatic acid that has antimicrobial properties . It is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .
Synthesis Analysis
The 3,4-dimethoxyphenyl group in this molecule allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . This property also inhibits cellular physiology and can be used in the treatment of bacteria in biological systems .Molecular Structure Analysis
The linear formula for 3,4-Dimethoxyphenylacetic acid is (CH3O)2C6H3CH2CO2H . It has a molecular weight of 196.20 .Chemical Reactions Analysis
The hydroxyl group in 3,4-Dimethoxyphenylacetic acid can form an acidic compound by reacting with a proton donor, such as water or trifluoroacetic acid (TFA). This reaction may be catalyzed by the enzyme cytochrome P450 reductase .Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylacetic acid is a beige powder with a melting point of 96-98 °C .Scientific Research Applications
Natural Product Synthesis
- Isochromanone Derivatives : The compound reacts with formaldehyde in the presence of acid to yield isochromanone derivatives. These compounds have diverse biological activities and are of interest in natural product synthesis .
Bioactive Compound Design
- Retro-Michael Reaction : Researchers have used 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid in the preparation of bioactive compounds. Notably, it contributes to the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which has moderate yield due to the retro-Michael reaction .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-20-14-10-9-12(11-15(14)21-2)13(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFBMOLEUSDQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483605 | |
Record name | 8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid | |
CAS RN |
32246-94-9 | |
Record name | 8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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